[(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride
Overview
Description
[(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride is a chemical compound with the molecular formula C6H15ClN2 and a molecular weight of 150.65 g/mol . It is a hydrazine derivative, characterized by the presence of a cyclopropyl group substituted with two methyl groups. This compound is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride typically involves the reaction of (2,2-Dimethylcyclopropyl)methyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol . The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
[(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted cyclopropyl compounds .
Scientific Research Applications
[(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . The pathways involved in its action include oxidation-reduction reactions and nucleophilic substitution reactions .
Comparison with Similar Compounds
[(2,2-Dimethylcyclopropyl)methyl]hydrazine hydrochloride can be compared with other similar compounds such as:
Cyclopropylmethylhydrazine hydrochloride: Similar in structure but lacks the dimethyl substitution on the cyclopropyl ring.
Dimethylhydrazine hydrochloride: Contains a hydrazine group with two methyl substitutions but lacks the cyclopropyl ring.
Cyclopropylhydrazine hydrochloride: Contains a cyclopropyl ring but lacks the methyl substitutions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(2,2-dimethylcyclopropyl)methylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-6(2)3-5(6)4-8-7;/h5,8H,3-4,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAUUMIBHGYLOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CNN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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